molecular formula C6H5IO2S B1302240 Methyl 3-iodothiophene-2-carboxylate CAS No. 62353-77-9

Methyl 3-iodothiophene-2-carboxylate

Cat. No. B1302240
CAS RN: 62353-77-9
M. Wt: 268.07 g/mol
InChI Key: OQVZCJDXKDUWDY-UHFFFAOYSA-N
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Description

Methyl 3-iodothiophene-2-carboxylate is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. Thiophenes are known for their aromaticity and are widely used in organic synthesis and pharmaceuticals. Although the provided papers do not directly discuss methyl 3-iodothiophene-2-carboxylate, they do provide insights into the chemistry of related thiophene derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of 3-aminotetrahydrothiophene-3-carboxylic acids from 3-ketotetrahydrothiophenes is described, utilizing the Strecker and Bucherer-Bergs syntheses . Additionally, the Chan-Lam cross-coupling method is employed for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thiophene derivatives in coupling reactions . Moreover, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate is reported, highlighting the operational simplicity and avoidance of strong bases . These methods provide a foundation for the synthesis of various thiophene derivatives, including potentially methyl 3-iodothiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using techniques such as single crystal X-ray analysis, as seen in the study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . Similarly, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and X-ray diffraction studies . These analyses provide detailed information on the geometrical parameters and confirm the planarity or non-planarity of the molecular structures, which is crucial for understanding the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and reacted with alcohols to yield thiophene-2,4-diols, which can then be converted to other derivatives . The nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that can undergo further chemical transformations . These reactions demonstrate the reactivity of the thiophene ring and its susceptibility to electrophilic substitution, which is a common reaction pathway for thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be deduced from their molecular structure and the nature of substituents. For instance, the analysis of natural bond orbital population and hyper-conjugative interactions can provide insights into the stability of the molecule . The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and physical properties, such as solubility and melting point. The crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, are also important factors that influence the physical state and stability of the compound .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Scientific Field: Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Scientific Field: Pharmaceutical Products

    • Methyl-3-aminothiophene-2-carboxylate, a similar compound to Methyl 3-iodothiophene-2-carboxylate, is a significantly important intermediate in pharmaceutical products .
    • It has been used in the development of various drugs such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
  • Scientific Field: Organic Synthesis

    • Methyl 3-iodothiophene-2-carboxylate is often used as a building block in organic synthesis .
    • It can be used in the synthesis of various organic compounds due to the presence of the iodine atom which can undergo various substitution reactions .
  • Scientific Field: Proteomics Research

    • Methyl 3-iodothiophene-2-carboxylate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . This field is integral to understanding many biological processes.
  • Scientific Field: Computational Chemistry

    • Methyl 3-iodothiophene-2-carboxylate can be used in computational chemistry for simulation visualizations . Computational chemistry uses computer simulation to assist in solving chemical problems. It uses methods of theoretical chemistry, incorporated into efficient computer programs, to calculate the structures and properties of molecules and solids .

Safety And Hazards

“Methyl 3-iodothiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

Future Directions

“Methyl 3-iodothiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection . Therefore, the future directions of this compound are likely to continue in these areas.

properties

IUPAC Name

methyl 3-iodothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVZCJDXKDUWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374955
Record name methyl 3-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodothiophene-2-carboxylate

CAS RN

62353-77-9
Record name methyl 3-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-iodothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Goerlitzer, B Gabriel, P Frohberg, I Wobst… - Die …, 2004 - europepmc.org
… pH-Dependant reduction of the methyl 3-(2-nitrophenyl)thiophene-2-carboxylate (3), obtained by Suzuki cross-coupling of the methyl 3-iodothiophene-2-carboxylate with 2-nitrophenyl …
Number of citations: 3 europepmc.org
K Görlitzer, B Gabriel, P Frohberg… - Die Pharmazie-An …, 2004 - ingentaconnect.com
… pH-Dependant reduction of the methyl 3-(2-nitrophenyl)thiophene-2-carboxylate (3), obtained by Suzuki cross-coupling of the methyl 3-iodothiophene-2-carboxylate with 2-nitrophenyl …
VSH Chan - 2008 - search.proquest.com
Chiral phosphines are an indispensable class of ligands for asymmetric transition metal-catalyzed transformations in organic synthesis. Phosphines bearing axial chirality or …
K Gorlitzer, B Gabriel, P Frohberg… - …, 2004 - GOVI-VERLAG GMBH …
Number of citations: 11
田中寛康 - 2019 - u-shizuoka-ken.repo.nii.ac.jp
略語表 acetyl acetylacetonate adamantyl aryl benzyl bipyridine butyl catalytic cyclooctadiene cyclohexyl 1, 4-diazabicyclo [2.2. 2] octane dibenzylideneacetone 1, 8-diazabicyclo [5.4. 0] …
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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